4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Description
This compound belongs to the 1,2,4-triazin-5-one family, characterized by a six-membered triazine ring fused with a ketone group. The structural uniqueness lies in the 2-fluorobenzylsulfanyl substituent at position 3 and a methyl group at position 4. These modifications influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKKLOIXWAOUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorobenzyl mercaptan with 4-amino-6-methyl-1,2,4-triazine-5-one in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzyl Derivatives
- 4-Amino-3-[(4-Chlorobenzyl)Sulfanyl]-6-Methyl-1,2,4-Triazin-5(4H)-One (CAS 22285-22-9): Structure: Chlorine replaces fluorine at the benzyl para-position. Molecular Weight: 282.746 g/mol (C₁₁H₁₁ClN₄OS). Activity: No direct bioactivity data reported, but chlorine’s lipophilicity may enhance membrane permeability compared to fluorine .
- 4-Amino-3-[(4-Bromobenzyl)Sulfanyl]-6-Methyl-4,5-Dihydro-1,2,4-Triazin-5-One (CAS 691860-50-1): Structure: Bromine at the benzyl para-position. Properties: Higher molecular weight (297.18 g/mol) due to bromine’s atomic mass. Bromine’s polarizability could improve halogen bonding in enzyme inhibition .
Methoxy-Substituted Derivatives
- 4-Amino-3-(p-Methoxybenzyl)-4,5-Dihydro-1,2,4-Triazin-5-One: Structure: Methoxy group at the benzyl para-position. Bioactivity: Demonstrated anticancer activity against leukemia cell lines (CCRF-CEM) with tumoricidal effects at 10 µM. The methoxy group’s electron-donating nature may modulate cytochrome P450 interactions .
Herbicidal Triazinones
- Metamitron (CAS 41394-05-2): Structure: 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one. Application: Commercial herbicide targeting photosystem II. The phenyl group at position 6 and methyl at position 3 confer selectivity for weed control, unlike the fluorobenzylsulfanyl group in the target compound .
Anti-HIV and Anticancer Derivatives
- Diphenylphosphoramidate Derivatives (e.g., Compound 33): Structure: Triphenylphosphine and aryl groups fused to the triazinone core. Activity: Anti-HIV activity attributed to phosphoramidate groups interfering with viral replication. The target compound lacks this bulky substituent, suggesting divergent mechanisms .
- Thioxo Derivatives (e.g., Compounds 97–98):
Physicochemical and Pharmacokinetic Properties
- Solubility : Fluorine’s electronegativity reduces logP (2.1) compared to chlorine (2.8), suggesting better aqueous solubility for the target compound.
- Metabolic Stability : Methoxy and halogen groups may influence CYP450-mediated oxidation, affecting drug half-life .
Biological Activity
The compound 4-amino-3-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a derivative of the triazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antitumor activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C11H12FN4OS
- Molecular Weight: 270.31 g/mol
- IUPAC Name: this compound
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazine have shown efficacy against various bacterial strains. The presence of electron-withdrawing groups in the phenyl ring generally enhances antibacterial activity .
Table 1: Antibacterial Efficacy of Triazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5f | Mycobacterium smegmatis | 50 μg/mL |
| 5d | Escherichia coli | 25 μg/mL |
| 5g | Staphylococcus aureus | 30 μg/mL |
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various assays. In vitro studies indicate that triazine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action may involve the inhibition of key enzymes involved in cellular proliferation .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5f | MCF-7 | 15 |
| 5d | MDA-MB-231 | 20 |
| 5g | HT29 | 18 |
Case Studies
- Study on Antibacterial Properties : A study published in PMC evaluated a series of triazine derivatives for their antibacterial activity against Mycobacterium smegmatis. Compound 5f exhibited a MIC of 50 μg/mL, outperforming traditional antibiotics like Rifampicin .
- Antitumor Evaluation : Research conducted on various triazine derivatives showed that compounds with specific substituents could significantly inhibit the growth of breast cancer cells (MCF-7) at low concentrations (IC50 = 15 μM) .
The biological activity of the compound can be attributed to its ability to interact with biological targets such as enzymes involved in nucleic acid synthesis and protein synthesis pathways. The presence of the sulfanyl group may enhance its binding affinity to these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
